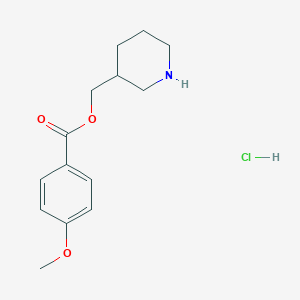

1-(3-Fluorophenyl)butan-1-amine

Vue d'ensemble

Description

1-(3-Fluorophenyl)butan-1-amine is a chemical compound that belongs to the class of amphetamines. It is also known as 3-Fluorophenylbutan-1-amine. The compound is used for research and development .

Molecular Structure Analysis

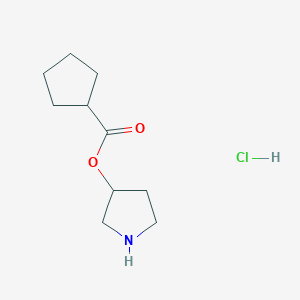

The molecular formula of 1-(3-Fluorophenyl)butan-1-amine is C10H14FN . The molecular weight is 167.22 g/mol.Applications De Recherche Scientifique

Blood Pressure and Toxicity :1-(3-fluorophenyl)-2-isopropyl-aminoethanol, a related compound, has been studied for its impact on blood pressure and toxicity. This research found that the primary amine form has significant pressor activity, which diminishes with alkyl substitution of the amine. Larger amino alkyl groups lead to depressor effects, with the N-isopropyl analog demonstrating the greatest depressor action. The toxicity of these compounds is comparatively low, with the most toxic compounds being the depressor amines with propyl or butyl N-alkyl groups (Lands, 1952).

Ortho Lithiation in Organic Chemistry :The special directing effect of fluorine in organic chemistry has been observed in the lithiation of 1-(fluorophenyl)pyrroles. This process occurs ortho to the fluorine substituent, independent of the tertiary amine type ligands used. Semiempirical quantum chemical calculations confirm that the fluorine atom's special directing effect is shown by increasing kinetic acidity of the neighboring position, while the α hydrogens of the pyrrole rings are the most acidic in the ground state (Faigl et al., 1998).

CO2 Capture :Research on CO2 capture by task-specific ionic liquids has shown that reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, followed by anion exchange, yields an ionic liquid that can reversibly sequester CO2 as a carbamate salt. This ionic liquid, comparable in efficiency to commercial amine sequestering agents, is nonvolatile and functions without water (Bates et al., 2002).

Safety and Hazards

According to the safety data sheet, 1-(3-Fluorophenyl)butan-1-amine hydrochloride is not classified under the GHS classification . In case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . It should be handled and stored safely, away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

1-(3-fluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAAOXFAYOJLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)

![3-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397338.png)

![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)

![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)

![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)